Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18283959
InChI: InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18283959

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate
Standard InChI InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3
Standard InChI Key PLMPLBFRNXCZSK-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN1CC(C(=O)OC)NC(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central propanoate backbone substituted at the second carbon with an isopropylamino group (-NH-CH(CH₃)₂) and at the third carbon with a 2-methyl-1H-imidazol-1-yl group. The methyl ester (-COOCH₃) at the first carbon completes the structure . Key structural attributes include:

  • Imidazole ring: A five-membered aromatic ring with two nitrogen atoms, methyl-substituted at the 2-position.

  • Isopropylamino group: A secondary amine contributing to basicity and potential hydrogen-bonding interactions.

  • Ester functionality: Enhances solubility in organic solvents and influences metabolic stability .

The IUPAC name, methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate, reflects this arrangement.

Spectroscopic and Computational Data

  • NMR: Protons on the imidazole ring resonate between δ 6.8–7.8 ppm, while the isopropylamino group’s methine proton appears near δ 3.5–4.0 ppm.

  • IR: Stretching vibrations for N-H (≈3300 cm⁻¹), C=O (≈1720 cm⁻¹), and aromatic C-N (≈1600 cm⁻¹) are characteristic .

  • Mass Spectrometry: The molecular ion peak at m/z 225.29 confirms the molecular weight, with fragmentation patterns dominated by loss of the isopropylamino group (-59 Da) .

Synthesis and Preparation

Optimization Challenges

  • Regioselectivity: Competing N1 vs. N3 alkylation of imidazole necessitates careful control of reaction conditions.

  • Purity: Byproducts such as di-alkylated imidazoles or hydrolyzed esters require chromatographic removal .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃); poorly soluble in water.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic media due to the ester group .

Thermodynamic Data

PropertyValueSource
Melting PointNot reported
Boiling PointDecomposes >200°C
LogP (Octanol-Water)Estimated 1.2–1.5
pKa (Imidazole NH)~7.1 (similar to histidine)

Reactivity and Functionalization

Electrophilic Substitution

The imidazole ring undergoes electrophilic substitution at the 4- or 5-positions under nitration or halogenation conditions, though such derivatives are unreported for this compound .

Ester Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid using LiOH or NaOH, enabling further derivatization (e.g., amide formation) .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesPotential Use
Methyl 3-(1H-imidazol-1-yl)propanoateC₇H₁₀N₂O₂Lacks isopropylamino groupCoordination polymers
N-IsopropylimidazoleC₆H₁₂N₂Lacks ester and propanoateLigand in organometallics

Research Challenges and Future Directions

  • Synthetic Scalability: Current routes suffer from moderate yields; flow chemistry or microwave-assisted methods could improve efficiency .

  • Biological Profiling: No data exist on toxicity, pharmacokinetics, or target binding—critical gaps for pharmaceutical development .

  • Materials Applications: Exploration of metal-organic frameworks (MOFs) using this ligand remains untapped .

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